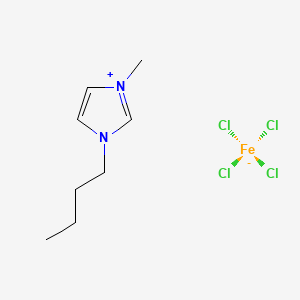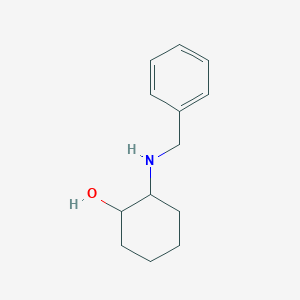
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound that belongs to the carbazole family, which is a class of heterocyclic aromatic organic compounds. Carbazoles are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related carbazole derivatives has been explored in several studies. For instance, a new process for synthesizing 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, a compound structurally similar to this compound, was developed using N-methylaniline and 1,3-cyclohexanedione as raw materials, with HMCM-41 as a catalyst. The optimal conditions for this synthesis were determined, leading to a yield of 65.3% after recrystallization . Another study reported the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates from methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within a tricyclic framework. X-ray crystallographic studies have been reported for some carbazole derivatives, providing detailed insights into their molecular conformations . These studies are crucial for understanding the reactivity and interaction of these molecules with biological targets or other chemical entities.
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions, which are essential for their functionalization and application. For example, the reaction of ketoesters with hydroxylamine hydrochloride and alcoholic KOH can yield hydroxyimino derivatives, while reactions under acidic conditions with urea and thiourea can produce a mixture of hydroxycarbazoles and tetrahydrocarbazol-1-ones . These reactions demonstrate the versatility of carbazole chemistry and the potential for creating a wide array of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives like this compound are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The synthesis conditions, such as temperature, catalyst concentration, and solvent choice, can significantly affect the yield and purity of the final product, as seen in the synthesis of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one . Understanding these properties is essential for the development of new compounds and their application in various fields.
Applications De Recherche Scientifique
Biotransformation Studies
Research on 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has explored its biotransformation by specific bacterial strains. For instance, Ralstonia sp. strain SBUG 290 has been studied for its ability to transform this compound, leading to the accumulation of distinct biochemical products (Waldau et al., 2009).
Chemical Synthesis and Reactions
The compound has been a focal point in various chemical synthesis studies. It has been used in the synthesis of isoxazolo[5,4-a]carbazole-3-carboxylates and related structures, highlighting its utility in creating novel chemical entities (Martin & Prasad, 2007). Another study has investigated its role in the synthesis of heteroannulated carbazoles, further demonstrating its versatility in organic synthesis (Martin & Prasad, 2007).
Photophysical Properties
The photophysical characterization of derivatives of this compound has been a subject of interest. Studies have examined how modifications of this compound affect its behavior in different solvents and under various light conditions, indicating potential applications in photophysics and materials science (Ghosh et al., 2013).
Anticorrosion Properties
Research has also delved into the anticorrosion properties of carbazole derivatives, including this compound. These studies are significant for understanding how these compounds can protect materials like mild steel in various environments (Nwankwo et al., 2018).
Anticancer Potential
There's growing interest in the potential anticancer activity of this compound derivatives. Studies have synthesized and evaluated various derivatives for their efficacy against cancer cell lines, providing insights into the therapeutic potential of these compounds (Chaudhary & Chaudhary, 2016).
Propriétés
IUPAC Name |
8-methyl-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBAASANSTUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254509 |
Source


|
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3449-50-1 |
Source


|
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: this compound is a carbazole derivative with a distinct non-planar structure. [, ] The molecule consists of a benzene ring fused to a pyrrole ring, forming the carbazole core. This core also includes a cyclohexenone ring. Key structural features include:
- Non-planar carbazole unit: The carbazole unit is not perfectly flat. []
- Specific dihedral angles: The pyrrole ring exhibits distinct angles relative to both the benzene and furan rings. []
- Cyclohexenone conformation: The cyclohexenone ring adopts a half-chair conformation. []
- Intermolecular hydrogen bonding: The molecule engages in N—H⋯O hydrogen bonding, leading to the formation of R 2 2(10) ring motifs within the crystal structure. []
Q2: How does the crystal structure of this compound influence its potential interactions?
A2: The crystal structure provides insights into potential molecular interactions. The presence of N—H⋯O hydrogen bonds suggests possibilities for interactions with other molecules containing hydrogen bond acceptors or donors. [] These interactions could be crucial for potential biological activity or influence the compound's physical properties. Additionally, the observed C—H⋯π interactions involving the benzene ring highlight potential areas for further intermolecular interactions. [] Understanding these structural characteristics is essential for exploring the compound's potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)
